
N1-cyclohexylpropane-1,2-diamine
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Overview
Description
N1-cyclohexylpropane-1,2-diamine is an organic compound with the molecular formula C9H20N2. It is a derivative of cyclohexylamine and is characterized by the presence of a cyclohexyl group attached to a propane-1,2-diamine backbone. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for N1-cyclohexylpropane-1,2-diamine involves the [3+2] cycloaddition of tertiary amine N-oxides and silyl imines. This method utilizes commercially available precursors and involves a formal umpolung process, resulting in the formation of substituted 1,2-diamines in moderate to high yields . Another method involves the reaction of 1,2-dichloropropane with water, liquid ammonia, and a catalyst in a high-pressure reactor at temperatures of 160-180°C and pressures of 8-12 MPa .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation using Dess-Martin periodinane, a reagent that selectively oxidizes alcohols to ketones. This oxidation is part of a synthetic route involving aldehyde intermediates, which are subsequently converted into ketones .
Substitution Reactions
2.1 Nucleophilic Substitution
N1-cyclohexylpropane-1,2-diamine acts as a nucleophile in coupling reactions. For example, it reacts with tert-butyl-(trans-4-aminocyclohexyl)carbamate in the presence of Hünig’s base (N,N-diisopropylethylamine) to form intermediates that are later deprotected or modified .
2.2 Acylation and Sulphonylation
The compound participates in acylation and sulphonylation reactions. Intermediates derived from it are treated with acylating agents or sulphonyl chlorides to yield substituted derivatives .
Condensation Reactions
In related diamine systems (e.g., N-cyclohexylpropane-1,3-diamine), condensation with aldehydes like 3-bromosalicylaldehyde forms Schiff bases (imines). This mechanism likely extends to this compound, where the amine groups react with carbonyl compounds to form imine derivatives .
Key Reagents and Conditions
Reaction Type | Reagents | Conditions | Products |
---|---|---|---|
Oxidation | Dess-Martin periodinane | Room temperature, oxidizing environment | Ketones (e.g., 11a–d ) |
Nucleophilic Substitution | Hünig’s base | Room temperature, inert atmosphere | Coupled intermediates (e.g., 13 ) |
Acylation/Sulphonylation | Acylating agents, sulphonyl chlorides | Varying temperatures, solvents | Substituted derivatives (e.g., 14a–h ) |
Condensation | Aldehydes (e.g., 3-bromosalicylaldehyde) | Methanol, room temperature | Schiff base ligands (e.g., L ) |
Mechanistic Insights
The compound’s reactivity stems from its amine groups, which act as nucleophiles. For example, in coupling reactions, the diamine targets carbonyl or electrophilic centers, enabling the formation of complex molecules . Oxidation reactions typically involve selective activation of alcohol groups, though the exact mechanism in this compound requires further study.
Scientific Research Applications
N1-cyclohexylpropane-1,2-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which N1-cyclohexylpropane-1,2-diamine exerts its effects involves its interaction with molecular targets such as spermidine synthase. By acting as a competitive inhibitor, it disrupts the normal function of this enzyme, leading to altered cellular processes. The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking the substrate’s access and inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-cyclohexylpropane-1,2-diamine include:
- N-cyclohexyl-1,3-propanediamine
- 3-aminopropylcyclohexylamine
- Cyclohexylamine derivatives
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to act as a selective inhibitor of spermidine synthase sets it apart from other similar compounds, making it valuable in specific research and industrial applications .
Properties
Molecular Formula |
C9H20N2 |
---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
1-N-cyclohexylpropane-1,2-diamine |
InChI |
InChI=1S/C9H20N2/c1-8(10)7-11-9-5-3-2-4-6-9/h8-9,11H,2-7,10H2,1H3 |
InChI Key |
HSUODFYJTNEEGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CCCCC1)N |
Origin of Product |
United States |
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